![molecular formula C13H17N5O2 B2884823 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-35-1](/img/structure/B2884823.png)
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a naturally occurring stimulant that is commonly consumed by humans in the form of coffee, tea, and other beverages. It is a xanthine alkaloid that has been widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
The primary mechanism of action of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is its ability to block the adenosine receptors in the brain, which are responsible for promoting sleep and relaxation. By inhibiting these receptors, 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione increases the levels of neurotransmitters such as dopamine and norepinephrine, which are associated with increased arousal and improved cognitive function.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also stimulates the release of adrenaline and other stress hormones, which can lead to increased energy and improved athletic performance. In addition, 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
Caffeine has several advantages as a research tool, including its widespread availability, low cost, and well-established safety profile. It is also relatively easy to administer and has a predictable dose-response relationship. However, there are also some limitations to its use in laboratory experiments, including the potential for confounding effects due to individual differences in 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione metabolism and tolerance.
将来の方向性
There are several areas of future research that could further advance our understanding of the effects of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione on the brain and body. These include the development of more precise methods for measuring 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione intake and metabolism, as well as the investigation of potential interactions between 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione and other substances such as alcohol and medications. Additionally, there is a need for further research into the potential therapeutic applications of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione in the treatment of neurological disorders and other health conditions.
合成法
Caffeine can be synthesized in the laboratory using a variety of methods, including extraction from natural sources such as coffee beans and tea leaves, as well as chemical synthesis from precursors such as theobromine and uric acid. The most common method of synthesis involves the use of methylamine and cyanogen chloride to produce 1,3,7-trimethylxanthine, which is then converted to 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione through a series of chemical reactions.
科学的研究の応用
Caffeine has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, neuroscience, and physiology. It is known to have a variety of effects on the central nervous system, including increased alertness, improved cognitive function, and enhanced mood. It has also been shown to have potential therapeutic applications in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6(2)17-7(3)8(4)18-9-10(14-12(17)18)16(5)13(20)15-11(9)19/h6H,1-5H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRZGDRTMFCDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)NC(=O)N3C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

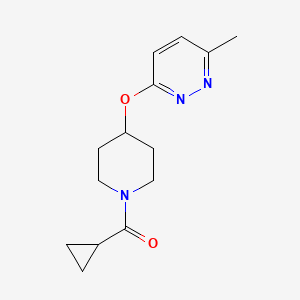
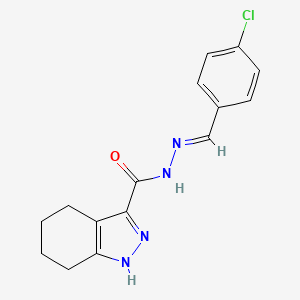
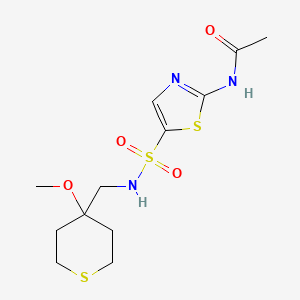
![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)


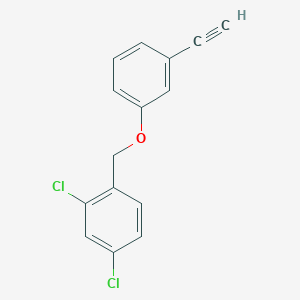
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
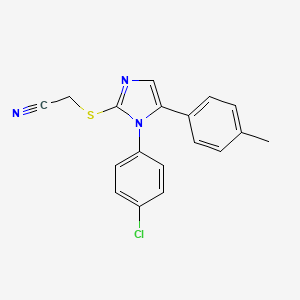
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)
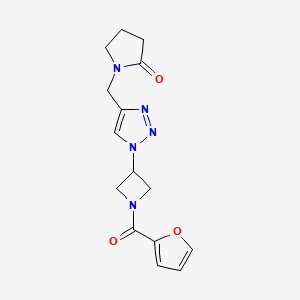
![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2884763.png)